REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][C:11](O)=[O:12])C1C=CC=CC=1.S(Cl)(Cl)=O.[CH3:18][CH:19]([OH:21])[CH3:20]>C(Cl)Cl>[OH:12][CH2:11][CH2:10][C:9]([O:21][CH:19]([CH3:20])[CH3:18])=[O:8]
|
Name
|
|
Quantity
|
27.7 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCC(=O)O
|
Name
|
|
Quantity
|
30.5 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with a saturated solution of NaHCO3 and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried on Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The crude was diluted with isopropanol (80 mL) and Pd(OH)2 (20%, 1 g) in isopropanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The system (reaction in a stainless steel reactor)
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen, vacuum and H2
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred under H2 atmosphere (3 bars) overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through autocup
|
Type
|
WASH
|
Details
|
the precipitate was washed with isopropanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried under vacuum pump
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCC(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |